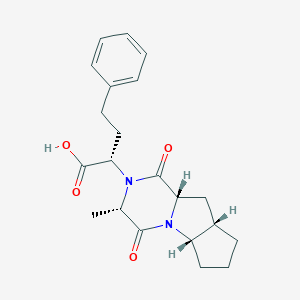

Ramiprilat diketopiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Ramiprilat diketopiperazine (CAS 108736-10-3), designated as Ramipril Impurity K in the European and British Pharmacopoeias, is the intramolecular cyclization product of ramiprilat, the active diacid metabolite of the ACE inhibitor ramipril[1]. In pharmaceutical procurement and quality control, it serves as a mandatory analytical reference standard for method validation, stability-indicating assays, and impurity profiling [2]. Unlike the prodrug ester degradation pathway, this specific impurity tracks the degradation of the active diacid form, making its quantification essential for Abbreviated New Drug Application (ANDA) submissions and commercial batch release [2].

References

- [1] Orlandini, S., et al. "Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization." Journal of Chromatography A 1218.18 (2011): 2611-2617.

- [2] British Pharmacopoeia Commission. "Ramipril impurity K BP Reference Standard." MHRA / Pharmacopoeia.com (Catalogue 754).

Generic substitution among ramipril impurities is analytically invalid. A buyer cannot substitute Ramipril diketopiperazine (Impurity D, an ester derivative) for Ramiprilat diketopiperazine (Impurity K, a diacid derivative) during chromatographic calibration [1]. Impurity K possesses a free carboxylic acid group that significantly alters its electrophoretic mobility, retention time, and pH-dependent ionization profile compared to Impurity D [1]. Using the incorrect diketopiperazine standard results in misidentified peaks, failed system suitability tests under EP/BP guidelines, and regulatory rejection of stability data [2].

References

- [1] Orlandini, S., et al. "Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization." Journal of Chromatography A 1218.18 (2011): 2611-2617.

- [2] British Pharmacopoeia Commission. "Ramipril impurity K BP Reference Standard." MHRA / Pharmacopoeia.com (Catalogue 754).

Pharmacopeial System Suitability and Peak Resolution

The British Pharmacopoeia (BP) monograph for Ramipril Tablets mandates strict system suitability criteria that require the exact Impurity K reference standard [1]. Under isocratic HPLC/UV conditions, Impurity K elutes at a relative retention time (RRT) of ~0.6, while Impurity A elutes at ~0.7 and Impurity D at ~2.6 [1]. The assay is legally invalid unless the resolution factor between Impurity K and Impurity A is at least 1.0 [1].

| Evidence Dimension | Relative Retention Time (RRT) and Resolution Factor |

| Target Compound Data | Impurity K RRT ~0.6; must achieve Rs >= 1.0 against Impurity A. |

| Comparator Or Baseline | Impurity A (RRT ~0.7) and Impurity D (RRT ~2.6). |

| Quantified Difference | RRT difference of 2.0 between Impurity K and D; Rs >= 1.0 required between K and A. |

| Conditions | Isocratic HPLC/UV at 210 nm, C18 column, pH 2.6/3.9 buffered mobile phase. |

Procurement of the exact Impurity K reference standard is legally required to prove system suitability and baseline resolution in commercial ramipril tablet batch release.

Electrophoretic Migration Separation for Orthogonal Validation

Beyond standard HPLC, capillary electrophoresis (CE) provides an orthogonal method for resolving complex ramipril degradation mixtures [1]. Ramiprilat DKP (Impurity K) exhibits unique electrophoretic mobility due to its free carboxylic acid group, which is absent in Ramipril DKP (Impurity D)[1]. Under optimized alkaline background electrolyte conditions, baseline resolution (Rs > 1.5) is achieved between Impurity K and other related substances, preventing co-migration artifacts [1].

| Evidence Dimension | Electrophoretic Migration Behavior |

| Target Compound Data | Baseline resolution (Rs > 1.5) achieved under alkaline CE conditions. |

| Comparator Or Baseline | Ramipril DKP (Impurity D) and Ramiprilat (Impurity E). |

| Quantified Difference | Complete electrophoretic separation driven by the presence of the free carboxylate anion in Impurity K. |

| Conditions | Capillary electrophoresis using an alkaline background electrolyte. |

Provides a highly specific orthogonal method to HPLC, critical for resolving complex degradation mixtures during initial drug formulation development.

Stability-Indicating Pathway Tracking

Ramiprilat diketopiperazine serves as a specific marker for a secondary degradation pathway [1]. While Impurity D tracks the direct intramolecular cyclization of the ramipril ester, Impurity K specifically tracks the hydrolysis of ramipril to ramiprilat followed by subsequent cyclization [1]. Quantifying the ratio of Impurity K to Impurity D allows formulators to distinguish moisture-driven hydrolysis from thermal or excipient-driven direct cyclization[1].

| Evidence Dimension | Degradation Pathway Marker |

| Target Compound Data | Tracks hydrolysis-cyclization pathway (moisture-sensitive). |

| Comparator Or Baseline | Impurity D (tracks direct ester cyclization). |

| Quantified Difference | Differentiates degradation mechanisms, allowing targeted mitigation of moisture vs. thermal stress. |

| Conditions | Accelerated stability testing (high humidity/temperature) of solid oral dosage forms. |

Enables precise root-cause analysis of API degradation, guiding the procurement of appropriate moisture-barrier packaging or pH-modifying excipients.

Pharmacopeial Quality Control and Batch Release

Directly following the HPLC resolution requirements[1], Ramiprilat diketopiperazine is mandatory for routine QC testing of Ramipril API and finished dosage forms. It is used to calibrate the limit of detection (LOD) and limit of quantification (LOQ), ensuring that unknown impurities do not exceed the 0.1% regulatory threshold.

Orthogonal Method Development via Capillary Electrophoresis

Leveraging its distinct electrophoretic mobility [2], Impurity K is utilized as a critical reference marker when developing orthogonal CE methods. This is essential during the early stages of formulation development to confirm that HPLC peaks are not masking co-eluting degradants.

Accelerated Stability Testing and Packaging Selection

Because Impurity K specifically tracks the moisture-driven hydrolysis-cyclization pathway [2], formulators use it during accelerated stability studies. Quantifying its formation rate relative to Impurity D dictates the selection of moisture-barrier blister packaging and the optimization of excipient microenvironments.

References

- [1] British Pharmacopoeia Commission. "Ramipril Tablets Monograph." DrugFuture / BP Guidelines.

- [2] Orlandini, S., et al. "Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization." Journal of Chromatography A 1218.18 (2011): 2611-2617.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types